Dodecyltrimethylammonium bromide
Overview
Description
Dodecyltrimethylammonium bromide (DTAB) is a cationic surfactant commonly used in various applications due to its ability to reduce surface tension and form micelles in aqueous solutions. It is known for its role in the formation of different micellar structures, such as spherical and rod-like micelles, which can be influenced by the presence of salts like NaBr . DTAB is also used in the synthesis of screen-printed electrodes for the detection of surfactants in water samples .
Synthesis Analysis
DTAB can be synthesized through quaternization reactions involving dodecylamine and trimethylammonium bromide. The synthesis process is not directly described in the provided papers, but its application in the construction of electrochemical sensors suggests that DTAB can be integrated into complex systems, such as the DTA-tetraphenylborate ion association complex used in screen-printed electrodes .
Molecular Structure Analysis
The molecular structure of DTAB consists of a hydrophobic dodecyl chain and a hydrophilic trimethylammonium head group. This amphiphilic nature allows DTAB to adsorb at interfaces, such as the air/water interface, where it can form monolayers with varying degrees of chain orientation and roughness . The structure of DTAB enables it to interact with other molecules, such as lambda-carrageenan, affecting the adsorption kinetics and elasticity modulus at the interface .
Chemical Reactions Analysis
DTAB is involved in various chemical reactions, particularly those related to its self-assembly into micelles and interaction with other surfactants or polymers. For instance, DTAB can form mixed micelles with nonionic surfactants like n-octyl-beta-D-glucopyranoside, which can be studied through electrochemical, thermodynamic, and spectroscopic methods . Additionally, DTAB can undergo adsorption onto mica surfaces, forming layers that transition from flat-lying molecules to interleaved aggregate structures as the concentration approaches the critical micelle concentration .
Physical and Chemical Properties Analysis
The physical and chemical properties of DTAB are influenced by its concentration in solution and the presence of other substances. For example, the addition of NaBr to DTAB solutions can induce a sphere-rod transition of micelles, which can be studied using ultrasound velocity measurements . The thermodynamic properties of DTAB solutions, such as enthalpies, volumes, heat capacities, and compressibilities, can be determined through direct methods and are affected by the micellization process . The adsorption of DTAB on mica surfaces in aqueous solutions has been studied using X-ray diffraction and atomic force microscopy, revealing the formation of adsorbed layers with different structures . Transport coefficients of DTAB solutions have been investigated through experiments and simulations, highlighting the importance of hydrodynamic interactions . The equilibrium and dynamic aspects of DTAB adsorption at the air/water interface have been explored, showing the influence of polyelectrolytes like lambda-carrageenan on the system's properties . Lastly, the self-assembly behavior of DTAB into micelles and vesicles has been simulated using coarse-grained molecular dynamics, providing insights into the aggregation process and the final structures formed .
Scientific Research Applications
Carbon Capture Applications
Dodecyltrimethylammonium bromide (DTAB), when combined with other compounds like tetra-n-butyl ammonium bromide (TBAB), shows potential in carbon capture applications. Zhang et al. (2021) found that DTAB can influence the kinetics of CO2 hydrate formation, which is crucial for effective carbon capture processes. The study highlights DTAB's role in optimizing the CO2 separation performance, suggesting its usefulness in environmental applications (Zhang, Wang, Lou, & Lipiński, 2021).
Interaction with Other Surfactants
DTAB interacts interestingly with other surfactants, like sodium dodecylsulfate (SDS). Bhattarai, Pathak, and Dev (2017) investigated this interaction, revealing insights into the micellar properties in different solvent media. Their findings contribute to a better understanding of DTAB's behavior in various chemical environments (Bhattarai, Pathak, & Dev, 2017).
Structural Characterization and Adsorption Studies
Özcan and Gök (2012) utilized DTAB for modifying natural sepiolite, an ion exchange process that resulted in DTMA-sepiolite. Their work provides valuable data on the structural characterization of this modified material and its adsorption capacity, which has implications in environmental cleanup and pollution control (Özcan & Gök, 2012).
Surface Tension and Adsorption Kinetics
The study by Nobre, Wong, and Zaniquelli (2007) explores DTAB's equilibrium and dynamic surface tension in the presence of lambda-carrageenan. This research provides insights into the adsorption kinetics and critical micelle concentration, important for industrial applications involving surfactants (Nobre, Wong, & Zaniquelli, 2007).
Electrochemical Detection
Mohamed et al. (2012) developed a novel method for detecting DTAB in water samples using a screen-printed electrode. This advancement in analytical techniques could be significant for monitoring environmental contaminants and ensuring water quality (Mohamed, Ali, El-shahat, Migahed, & Al-sabagh, 2012).
Molecular Dynamics and Aggregation Studies
The study by Wu et al. (2009) using coarse-grained molecular dynamics simulations sheds light on the self-assembly processes of DTAB, which is vital for understanding its behavior in various applications, from pharmaceuticals to material science (Wu, Deng, Kong, & Yang, 2009).
Safety And Hazards
properties
IUPAC Name |
dodecyl(trimethyl)azanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H34N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16(2,3)4;/h5-15H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWSAJYUBXQQDR-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H34BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
10182-91-9 (Parent) | |
Record name | 1-Dodecanaminium, N,N,N-trimethyl-, bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119944 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5044366 | |
Record name | Dodecyltrimethylammonium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5044366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, White to light yellow odorless powder; Hygroscopic; [Acros Organics MSDS] | |
Record name | 1-Dodecanaminium, N,N,N-trimethyl-, bromide (1:1) | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dodecyltrimethylammonium bromide | |
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Product Name |
Dodecyltrimethylammonium bromide | |
CAS RN |
1119-94-4 | |
Record name | Dodecyltrimethylammonium bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1119-94-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Dodecanaminium, N,N,N-trimethyl-, bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119944 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Dodecanaminium, N,N,N-trimethyl-, bromide (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dodecyltrimethylammonium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5044366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dodecyltrimethylammonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.992 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | LAURTRIMONIUM BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6IC8NZ97S2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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